3,6-Dimethylpyrazine-2,5-dicarboxylic Acid: A Technical Guide to Synthesis, Properties, and Supramolecular Applications
3,6-Dimethylpyrazine-2,5-dicarboxylic Acid: A Technical Guide to Synthesis, Properties, and Supramolecular Applications
Executive Summary
3,6-Dimethylpyrazine-2,5-dicarboxylic acid (CAS: 43015-44-7) is a highly versatile, rigid, and symmetric nitrogen-containing heterocyclic compound[1]. Characterized by its dual hydrogen-bond donor and acceptor capabilities, it serves as a critical building block in advanced materials science, specifically in the construction of Metal-Organic Frameworks (MOFs), coordination polymers, and trans-DOTTADs (1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triazaanthracenes)[2].
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, field-proven understanding of its physicochemical properties, scalable synthesis protocols, and downstream derivatization methodologies.
Chemical Profile & Structural Properties
The utility of 3,6-dimethylpyrazine-2,5-dicarboxylic acid stems from its planar pyrazine core flanked by sterically demanding methyl groups and reactive carboxylic acid moieties. When crystallized, it forms a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules[2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 3,6-Dimethylpyrazine-2,5-dicarboxylic acid |
| CAS Number | 43015-44-7[1] |
| Molecular Formula | C₈H₈N₂O₄[3] |
| Molecular Weight | 196.16 g/mol [3] |
| Canonical SMILES | CC1=NC(C(=O)O)=C(C)N=C1C(=O)O[1] |
| InChI Key | FTVHHZKDJQVMCP-UHFFFAOYSA-N[1] |
| Solid State Form | Hydrate (Monoclinic, Space Group P2₁/c)[2] |
| Primary Utility | MOF Ligand, Coordination Chemistry, Pharmaceutical Intermediates[2][4] |
Synthesis Methodology: Regioselective Oxidation
Synthesizing highly substituted pyrazines requires precise control over oxidation states. The standard protocol leverages a two-step regioselective oxidation of 2,3,5,6-tetramethylpyrazine[2].
Step-by-Step Protocol
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Initial Oxidation: Treat 2,3,5,6-tetramethylpyrazine with an equivalent of selenium dioxide (SeO₂) in an appropriate solvent.
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Secondary Oxidation: Treat the resulting crude intermediate directly with aqueous silver nitrate (AgNO₃).
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Precipitation: Transfer the reaction mixture to a freezer and maintain at −20 °C overnight. Self-Validation Checkpoint: The formation of a distinct precipitate confirms the successful conversion to the dicarboxylic acid.
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Isolation: Vacuum filter the precipitated product, wash thoroughly with cold ethanol, and air dry.
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Recrystallization: Dissolve the precipitate in 20% HCl and allow it to recrystallize to yield the pure hydrate (Typical yield: ~84%)[2].
Causality & Expert Insights
Why SeO₂ followed by AgNO₃? Tetramethylpyrazine is highly symmetric. Attempting to forcefully oxidize all four methyl groups simultaneously is thermodynamically unfavorable due to the strong electron-withdrawing effect of the newly formed carbonyls. SeO₂ acts as a highly specific, regioselective oxidant that targets two para-methyl groups, yielding a dialdehyde intermediate[2]. However, SeO₂ lacks the oxidizing potential to efficiently drive the reaction to the carboxylic acid state without degrading the pyrazine ring. The subsequent introduction of aqueous AgNO₃ provides a mild, Tollens-like secondary oxidation, cleanly driving the dialdehyde to the target dicarboxylic acid[2].
Why recrystallize from 20% HCl? The pyrazine nitrogens are basic and prone to forming unwanted supramolecular adducts with impurities. The highly acidic 20% HCl environment ensures these nitrogens remain fully protonated in solution. As the solution cools, the pure hydrate crystallizes, driven by a highly specific infinite 3D lattice formation governed by strong O–H⋯N and N–H⋯O hydrogen bonds[2].
Regioselective synthesis workflow of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate.
Coordination Chemistry & MOF Applications
The rigid, planar nature of the pyrazine ring makes this compound an exceptional bridging ligand. When derivatized into its bis(methyl ester) form, it exhibits fascinating coordination chemistry with transition metals[5].
For instance, reacting the bis(methyl ester) of 3,6-dimethylpyrazine-2,5-dicarboxylic acid with copper(II) perchlorate[Cu(ClO₄)₂] in a 2:1 metal-to-ligand ratio yields the centrosymmetric mononuclear complex [Cu(C₉H₉N₂O₄)₂(H₂O)₂] [5].
Mechanistic Insight: During the reaction, the metal catalyzes a partial hydrolysis of the ester. This allows the ionized ligand to coordinate to the Cu(II) center in an N,O-bidentate fashion[5]. The copper coordination sphere is completed by two water molecules. These coordinated water molecules then participate in strong intermolecular hydrogen bonding with the carbonyl oxygen atoms of adjacent carboxylate groups, self-assembling into a robust 2D network[5]. Crucially, this specific structural geometry imparts measurable ferromagnetic properties to the complex, highlighting the ligand's value in designing magnetic MOFs[5].
Advanced Derivatization: Oxadiazolylene Oligomers
Beyond metal coordination, the dicarboxylic acid is a prime candidate for the synthesis of advanced organic materials, such as alternating arylene-1,3,4-oxadiazolylene oligomers via the Huisgen reaction[6].
Step-by-Step Protocol
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Acid Chloride Formation: Dissolve 0.1 g (0.51 mmol) of 3,6-dimethylpyrazine-2,5-dicarboxylic acid in 5 mL of thionyl chloride (SOCl₂). Reflux for 2 hours.
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Residue Removal: Evaporate the SOCl₂. Add 10 mL of toluene and co-distill to remove all reactive residues.
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Huisgen Reaction: To the dried acid dichloride, add 0.52 g (1.02 mmol) of 5-(3,5-didodecyloxyphenyl)tetrazole and 3 mL of pyridine. Reflux the mixture for 24 hours[6].
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Purification: Quench with water and dilute HCl. Extract the product using chloroform, dry over MgSO₄, and purify via silica gel chromatography using ethyl acetate as the eluent[6].
Causality & Expert Insights
Why is toluene co-distillation mandatory? Converting the dicarboxylic acid to an acid dichloride via SOCl₂ is necessary to activate the molecule for the tetrazole coupling. However, residual SOCl₂ or generated HCl will aggressively poison the subsequent Huisgen reaction by degrading the tetrazole. Toluene co-distillation is a self-validating purification step; it forms an azeotrope with these volatile impurities, guaranteeing their complete removal prior to the addition of the sensitive tetrazole reagent[6]. The subsequent thermal ring transformation, catalyzed by pyridine, yields a centrosymmetric oligomer where the complex interdigitated packing is strictly controlled by the aliphatic chains[6].
Synthesis of oxadiazolylene oligomers via Huisgen reaction of the acid dichloride.
References
- Fluorochem Product Specifications:3,6-Dimethylpyrazine-2,5-dicarboxylic acid (CAS 43015-44-7). Fluorochem.
- Rambaran, V. H., et al. (2009).A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions. CrystEngComm (RSC Publishing).
- Wang, Y., & Stoeckli-Evans, H. (1998).Diaquabis(5-methoxycarbonyl-3,6-dimethylpyrazine-2-carboxylato-N1,O)copper(II). Acta Crystallographica Section C.
- Sauer, et al. / PMC (2023).2,5-Bis[5-(3,5-didodecyloxyphenyl)-1,3,4-oxadiazol-2-yl]-3,6-dimethylpyrazine. National Institutes of Health (NIH).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. 3,6-二甲基吡嗪-2,5-二羧酸 - CAS:43015-44-7 - 启源(广东)医药化工有限公司 [qiyuanyiyuhuagong.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 2,5-Bis[5-(3,5-didodecyloxyphenyl)-1,3,4-oxadiazol-2-yl]-3,6-dimethylpyrazine - PMC [pmc.ncbi.nlm.nih.gov]
